molecular formula C14H19NOS2 B14563221 2-Benzyl-3-oxobutyl dimethylcarbamodithioate CAS No. 61998-52-5

2-Benzyl-3-oxobutyl dimethylcarbamodithioate

Cat. No.: B14563221
CAS No.: 61998-52-5
M. Wt: 281.4 g/mol
InChI Key: FNEICTSROXEFKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-3-oxobutyl dimethylcarbamodithioate is an organic compound that belongs to the class of carbamodithioates These compounds are characterized by the presence of a carbamodithioate group, which consists of a carbon atom double-bonded to a sulfur atom and single-bonded to another sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-oxobutyl dimethylcarbamodithioate typically involves the reaction of benzyl chloride with dimethylcarbamodithioic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-oxobutyl dimethylcarbamodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

2-Benzyl-3-oxobutyl dimethylcarbamodithioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Benzyl-3-oxobutyl dimethylcarbamodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl benzimidazole: Known for its potent analgesic effects.

    Piperidine benzimidazolone: Used in medicinal chemistry for its unique pharmacological properties.

Uniqueness

2-Benzyl-3-oxobutyl dimethylcarbamodithioate is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

61998-52-5

Molecular Formula

C14H19NOS2

Molecular Weight

281.4 g/mol

IUPAC Name

(2-benzyl-3-oxobutyl) N,N-dimethylcarbamodithioate

InChI

InChI=1S/C14H19NOS2/c1-11(16)13(10-18-14(17)15(2)3)9-12-7-5-4-6-8-12/h4-8,13H,9-10H2,1-3H3

InChI Key

FNEICTSROXEFKW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1)CSC(=S)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.